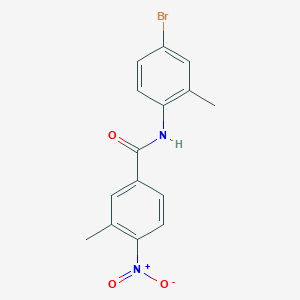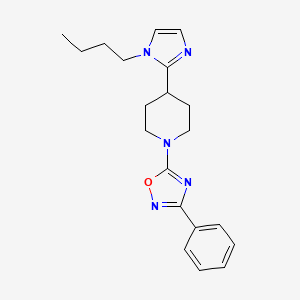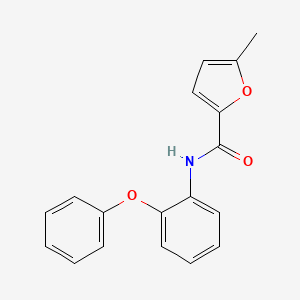
(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is part of the broader class of isoindole derivatives, which are of interest due to their diverse chemical properties and potential applications in organic synthesis, medicinal chemistry, and materials science.
Synthesis Analysis
Synthesis techniques for related compounds often involve reactions under specific conditions to ensure the desired structural configurations and properties. For example, the oxidation of methyl (4-acetylphenyl)carbamate with selenium dioxide leads to compounds with similar structural motifs, illustrating the chemical versatility and reactivity of these molecules (Velikorodov & Shustova, 2017).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, is crucial for confirming the precise arrangement of atoms within the compound. The detailed structure of closely related molecules has been elucidated through these techniques, highlighting the importance of structural analysis in understanding the chemical behavior and reactivity of these compounds (Sakhautdinov et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving isoindole derivatives can lead to a variety of products, depending on the reactants and conditions used. For instance, reactions with barbituric and thiobarbituric acids produce compounds with distinct chemical functionalities, showcasing the reactivity and potential for chemical modification of these molecules (Velikorodov & Shustova, 2017).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, are influenced by the molecular structure. Studies on related compounds reveal insights into how structural elements affect these physical characteristics, aiding in the prediction and modification of physical properties for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding and utilizing these compounds. The synthesis and characterization of derivatives provide valuable information on the chemical behavior of isoindole-based compounds and their potential utility in various chemical reactions and applications (Habibi et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14-12-8-4-5-9-13(12)15(20)18(14)10-22-16(21)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMPJZYPPHOWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-N-[3-(4-methoxyphenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603337.png)

![N-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5603350.png)
![methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603354.png)
![2-{[(4aR*,8aR*)-4a-hydroxy-7-(methoxyacetyl)octahydro-2,7-naphthyridin-2(1H)-yl]methyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5603361.png)

![2-(1-naphthylamino)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B5603366.png)
![3-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5603377.png)

![(1R*,5R*)-N-(2-methoxy-5-methylphenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5603385.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5603395.png)
![1-hydroxy-N'-[(5-nitro-2-furyl)methylene]-2-naphthohydrazide](/img/structure/B5603398.png)
![1-[(6-chloro-3-pyridinyl)methyl]-4-(2,3-dihydro-1H-inden-1-ylacetyl)piperazine](/img/structure/B5603413.png)
![2-[(4-chlorophenyl)amino]-N-phenylnicotinamide](/img/structure/B5603429.png)